molecular formula C15H14ClN3O3S B11937938 2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid

2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B11937938
M. Wt: 351.8 g/mol
InChI Key: XPACBFAEZIPDRT-UHFFFAOYSA-N
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Description

2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzoic acid moiety and the chloro substituent. The final step involves the formation of the ethylcarbamothioylhydrazinylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid: This compound shares a similar structure but lacks the ethylcarbamothioylhydrazinylidene group.

    4-(Chloromethyl)benzoic acid: Another related compound with a simpler structure, featuring a chloromethyl group instead of the more complex substituents.

Uniqueness

2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACBFAEZIPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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